Meta-CF₃ Substitution Increases Lipophilicity by >1 Log Unit vs. Non-Fluorinated Phenyl Analog
The target compound's computed logP of 3.34 (ACD/Labs consensus estimate) is 1.05 log units higher than that of the non-fluorinated (S)-O-methyl-N-(1-phenylethyl)hydroxylamine, which has a logP of 2.29 . This increase translates to an approximate 11-fold higher octanol-water partition coefficient, indicating significantly greater lipophilicity. The TPSA remains identical at 21.26 Ų for both compounds, confirming that the enhanced lipophilicity arises solely from the trifluoromethyl group and not from changes in hydrogen-bonding surface area.
| Evidence Dimension | Computed logP (ACD/Labs consensus) |
|---|---|
| Target Compound Data | 3.34 |
| Comparator Or Baseline | (S)-O-methyl-N-(1-phenylethyl)hydroxylamine (CAS 135923-85-2): 2.29 |
| Quantified Difference | Δ logP = +1.05 (approx. 11× higher partition coefficient) |
| Conditions | Computed logP values from vendor technical datasheets using ACD/Labs consensus algorithm |
Why This Matters
Purchasers requiring a building block with enhanced passive membrane permeability for central nervous system (CNS) or intracellular target projects should select the trifluoromethyl-substituted compound over the non-fluorinated analog.
